Cas no 2227726-36-3 ((2S)-4-(5-bromofuran-2-yl)butan-2-amine)

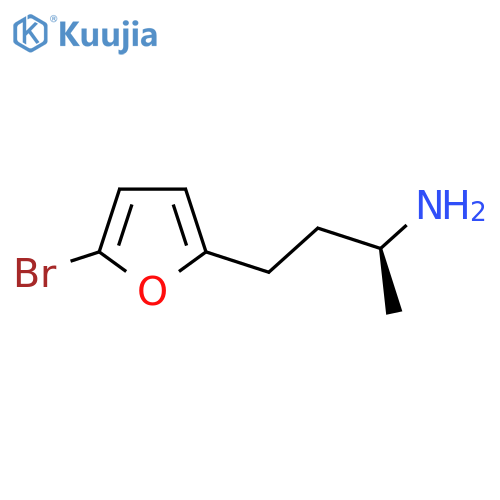

2227726-36-3 structure

商品名:(2S)-4-(5-bromofuran-2-yl)butan-2-amine

(2S)-4-(5-bromofuran-2-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(5-bromofuran-2-yl)butan-2-amine

- EN300-1914755

- 2227726-36-3

-

- インチ: 1S/C8H12BrNO/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6H,2-3,10H2,1H3/t6-/m0/s1

- InChIKey: ZOYFNNZBNLHVBQ-LURJTMIESA-N

- ほほえんだ: BrC1=CC=C(CC[C@H](C)N)O1

計算された属性

- せいみつぶんしりょう: 217.01023g/mol

- どういたいしつりょう: 217.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 39.2Ų

(2S)-4-(5-bromofuran-2-yl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1914755-0.1g |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine |

2227726-36-3 | 0.1g |

$1849.0 | 2023-09-17 | ||

| Enamine | EN300-1914755-1.0g |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine |

2227726-36-3 | 1g |

$2101.0 | 2023-05-31 | ||

| Enamine | EN300-1914755-5.0g |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine |

2227726-36-3 | 5g |

$6092.0 | 2023-05-31 | ||

| Enamine | EN300-1914755-10g |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine |

2227726-36-3 | 10g |

$9032.0 | 2023-09-17 | ||

| Enamine | EN300-1914755-0.25g |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine |

2227726-36-3 | 0.25g |

$1933.0 | 2023-09-17 | ||

| Enamine | EN300-1914755-0.05g |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine |

2227726-36-3 | 0.05g |

$1764.0 | 2023-09-17 | ||

| Enamine | EN300-1914755-2.5g |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine |

2227726-36-3 | 2.5g |

$4117.0 | 2023-09-17 | ||

| Enamine | EN300-1914755-10.0g |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine |

2227726-36-3 | 10g |

$9032.0 | 2023-05-31 | ||

| Enamine | EN300-1914755-5g |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine |

2227726-36-3 | 5g |

$6092.0 | 2023-09-17 | ||

| Enamine | EN300-1914755-0.5g |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine |

2227726-36-3 | 0.5g |

$2017.0 | 2023-09-17 |

(2S)-4-(5-bromofuran-2-yl)butan-2-amine 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2227726-36-3 ((2S)-4-(5-bromofuran-2-yl)butan-2-amine) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬